4-(3-Chlorophenyl)-2-nitrophenol 4-(3-Chlorophenyl)-2-nitrophenol
Brand Name: Vulcanchem
CAS No.: 1261945-54-3
VCID: VC11729412
InChI: InChI=1S/C12H8ClNO3/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)14(16)17/h1-7,15H
SMILES: C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Molecular Formula: C12H8ClNO3
Molecular Weight: 249.65 g/mol

4-(3-Chlorophenyl)-2-nitrophenol

CAS No.: 1261945-54-3

Cat. No.: VC11729412

Molecular Formula: C12H8ClNO3

Molecular Weight: 249.65 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chlorophenyl)-2-nitrophenol - 1261945-54-3

Specification

CAS No. 1261945-54-3
Molecular Formula C12H8ClNO3
Molecular Weight 249.65 g/mol
IUPAC Name 4-(3-chlorophenyl)-2-nitrophenol
Standard InChI InChI=1S/C12H8ClNO3/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)14(16)17/h1-7,15H
Standard InChI Key IURRLPFQHZRASI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Introduction

Chemical Identity and Physicochemical Properties

4-Chloro-2-nitrophenol (C₆H₄ClNO₃) is a yellow crystalline solid with a molecular weight of 173.55 g/mol. Its key physicochemical parameters are summarized below:

PropertyValue
Melting Point85–87 °C (lit.)
Boiling Point242.5 ± 20.0 °C (predicted)
Density1.4914 (estimate)
Refractive Index1.5810 (estimate)
SolubilitySoluble in dioxane
pKa6.48 (25°C)

The compound’s nitro and chloro substituents confer strong electron-withdrawing effects, rendering it resistant to hydrolysis and photodegradation . Its moderate solubility in organic solvents like dioxane facilitates industrial processing, while its low aqueous solubility (0.5 g/5 mL) complicates environmental remediation .

Industrial Synthesis and Optimization

Conventional Hydrolysis Method

4-Chloro-2-nitrophenol is synthesized via alkaline hydrolysis of 2,5-dichloronitrobenzene under high-temperature, pressurized conditions. A typical protocol involves reacting 2,5-dichloronitrobenzene with 8% sodium hydroxide at 120–130°C for 8–12 hours . This method yields sodium 4-chloro-2-nitrophenolate, which is acidified to precipitate the final product.

Patent-Improved Synthesis

A Chinese patent (CN101481311A) outlines an optimized process using activated carbon to adsorb organic impurities . Key steps include:

  • Hydrolysis: 2,5-Dichloronitrobenzene reacts with NaOH at 142–148°C (0.25–0.30 MPa) for 8–12 hours.

  • Crystallization: The mixture is distilled at 104–110°C, cooled to 25–40°C, and filtered to isolate sodium 4-chloro-2-nitrophenolate.

  • Refining: The crude product is dissolved in water, treated with activated carbon at 85–90°C, and filtered.

  • Neutralization: Hydrochloric acid is added to pH 2–5.5, precipitating pure 4-chloro-2-nitrophenol .

This method enhances product purity (>98%) and reduces ecological harm by minimizing solvent waste .

Industrial Applications and Derivative Synthesis

4-Chloro-2-nitrophenol serves as a precursor for dyes and pharmaceuticals:

  • Reduction: Catalytic hydrogenation produces 2-amino-4-chlorophenol (CAS 95-85-2), a diazo component for wool and polyamide dyes .

  • Chlorination: Reaction with chlorine yields 2,4-dichloro-6-nitrophenol (CAS 609-89-2), further reduced to 2-amino-4,6-dichlorophenol (CAS 527-62-8) .

  • Phosgene Reaction: 2-Amino-4-chlorophenol reacts with phosgene to form 5-chlorobenzoxolinone, which is nitrated and hydrolyzed to 2-amino-4-chloro-5-nitrophenol .

These derivatives are integral to azo dyes, which form stable chromium complexes for textile coloring .

Environmental Impact and Microbial Degradation

Persistence and Toxicity

4-Chloro-2-nitrophenol is classified as an environmental pollutant due to its presence in industrial effluents and resistance to abiotic degradation . Chronic exposure risks include hepatotoxicity and splenic discoloration, as observed in rodent studies .

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